2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Description
2-(allylthio)-5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a useful research compound. Its molecular formula is C19H13Cl2F3N2OS and its molecular weight is 445.28. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Imidazole derivatives have been extensively studied for their pharmacological properties, including antifungal and antimycotic activities. For example, neticonazole, a vinyl imidazole derivative, has shown effectiveness as an antifungal drug since its development. Such compounds are of interest for treating conditions like Pityriasis versicolor and cutaneous dermatophytosis, demonstrating significant therapeutic efficacy and safety in clinical trials (Nasarre et al., 1992); (Pedragosa et al., 1992).
Agricultural Applications
Imidazole derivatives, such as imidacloprid, are used in agriculture as insecticides. These chemicals act on the central nervous system of insects, providing a potent means of controlling pest populations. The study of imidacloprid highlights its widespread use and low toxicity to mammals, although cases of human poisoning suggest a need for careful handling (Shadnia & Moghaddam, 2008).
Environmental Impact
Research into the environmental impact of imidazole derivatives and related compounds, such as dioxins and polychlorinated biphenyls (PCBs), underscores the importance of monitoring and regulating these substances. Exposure to such compounds has been associated with adverse health effects, including alterations in thyroid hormone status and potential implications for cancer risk (Koopman‐Esseboom et al., 1994); (Smith et al., 1992).
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N2OS/c1-2-9-28-18-25-11-17(12-3-8-15(20)16(21)10-12)26(18)13-4-6-14(7-5-13)27-19(22,23)24/h2-8,10-11H,1,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTXJQWEDLUKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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